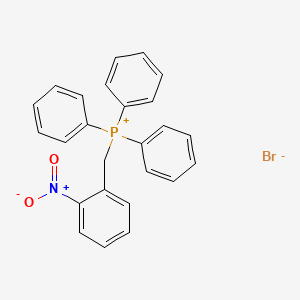
(2-硝基苄基)三苯基溴化鏻
描述
“(2-Nitrobenzyl)triphenylphosphonium Bromide” is a reagent used in the preparation of substituted benzyl triphenyl phosphonium halides as antibacterial agents . It is also used as a reactant for the synthesis of PPAR agonists derived from LXR antagonists and stilbene derivatives for use in the detection of nerve agents .
Synthesis Analysis
The synthesis of “(2-Nitrobenzyl)triphenylphosphonium Bromide” involves the quaternization of triphenylphosphine with benzyl halides . A novel organic-inorganic hybrid multifunctional crystalline material, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate (II) [2-NO2BzTPP]2[CoBr4] (1), has been synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid .Molecular Structure Analysis
The molecular structure of “(2-Nitrobenzyl)triphenylphosphonium Bromide” is represented by the linear formula: C25H21BrNO2P . The N and O atoms from the NO2 group deviate slightly from the C26–C31 phenyl ring .Chemical Reactions Analysis
“(2-Nitrobenzyl)triphenylphosphonium Bromide” is involved in the Wittig reaction between NBTP, KOH, and benzaldehyde in anhydrous ethanol .Physical And Chemical Properties Analysis
“(2-Nitrobenzyl)triphenylphosphonium Bromide” has a molecular weight of 478.33 . It is a solid at room temperature and should be stored in an inert atmosphere .科学研究应用
吲哚的合成
- (2-氨基苄基)三苯基溴化鏻在微波辅助条件下与醛反应,以高产率合成 2-取代吲哚。此方法用于合成弧菌红霉素 A 和芸香碱,突出了其在复杂有机合成中的应用 (Kraus 和 Guo,2008); (Kraus 和 Guo,2009)。
模板定向合成
- 此化合物用于合成具有三苯基鏻塞的 [2] 轮烷。穿线塞入法导致这些分子结构的形成,展示了其在创建复杂分子组件中的用途 (Rowan、Cantrill 和 Stoddart,1999)。
结构和晶体研究
- 对 (对溴苄基)三苯基溴化鏻的研究提供了对晶体结构和弱相互作用的见解,这对于理解材料科学中的分子几何形状和相互作用至关重要 (Vogt、Wulff-molder 和 Meisel,1996)。
分析化学
- 1-(苄基)-4-(4-二乙氨基苯偶氮)吡啶溴化物的衍生物(包括 4-硝基衍生物)被合成用于测定河水中阴离子表面活性剂,展示了其在环境分析中的应用 (Higuchi 等人,1980)。
串联 SN2-SNAr 反应
- 该化合物参与通过串联 SN2-SNAr 反应形成 4H-1-苯并吡喃,突出了其在促进复杂化学转化中的作用 (Bunce 等人,2008)。
缓蚀
- 它被用作硫酸中的低碳钢上的环保缓蚀剂,展示了其在工业应用中用于防腐蚀的潜力 (Goyal 等人,2018)。
光聚合
- 苯甲酰三苯基鏻和对硝基苄基三苯基鏻聚合物结合盐被合成作为聚合光引发剂,突出了它们在环氧树脂和乙烯基单体的阳离子光聚合中的作用。此应用在聚合物化学和材料科学领域具有重要意义 (Abu-Abdoun,2019)。
电化学研究
- 该化合物在电化学反应(例如 CO2 的电催化还原和有机化合物的电合成)中的作用已得到研究,表明了其在电化学和绿色化学应用中的潜力 (Mohammadzadeh 等人,2020)。
蛋白质试剂
- 2-羟基-5-硝基苄基溴化物(一种相关化合物)已被用作对环境变化敏感的蛋白质试剂,有助于研究酶和蛋白质相互作用 (Horton、Kelly 和 Koshland,1965)。
有机合成
- 该化合物参与对硝基甲苯的溴化,该过程在有机合成中很重要,特别是在生产对硝基苄基溴化物中 (Cavill,1946)。
磷碳键形成
- 它在形成磷碳键的反应中发挥作用,这是有机化学和有机磷化合物合成的重要方面 (Kers 等人,1997)。
线粒体质子易位
- 2-羟基-5-硝基苄基溴化物影响线粒体 H+-ATPase 的质子易位,表明其在生物化学和细胞生物学中的相关性 (Solaini 等人,1988)。
安全和危害
“(2-Nitrobenzyl)triphenylphosphonium Bromide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATURWXASWONPRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447054 | |
| Record name | [(2-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23308-83-0 | |
| Record name | 23308-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Nitro-benzyl)-triphenyl-phosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)




![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)


![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)

